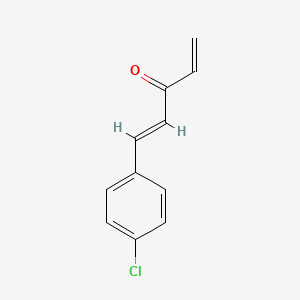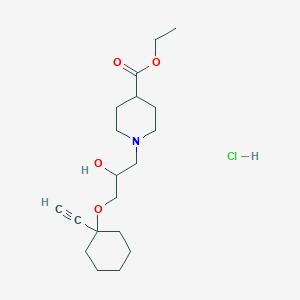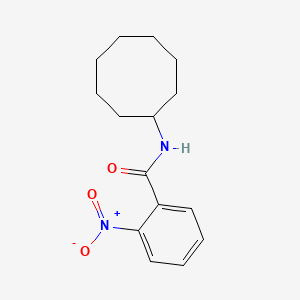
N-cyclooctyl-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-2-nitrobenzamide is a chemical compound with the molecular formula C15H20N2O3 . It has an average mass of 276.331 Da and a monoisotopic mass of 276.147400 Da .
Molecular Structure Analysis
This compound crystallizes at room temperature in the monoclinic space group P21/n . The crystal packing is stabilized by N–H⋯O hydrogen bonds .Physical and Chemical Properties Analysis
This compound has a molecular formula of C15H20N2O3 . The FTIR spectrum of a related compound, N-Cyclohexyl-2-nitrobenzamide, showed the stretching vibrations at 3271 (N–H), 1638 (C=O), 1586 (C=C), and 1150 (C–N) cm−1 .Applications De Recherche Scientifique
1. Polymer and Materials Science
N-cyclooctyl-2-nitrobenzamide and its derivatives, like the o-nitrobenzyl group (o-NB), find extensive use in polymer and materials science. These compounds are used in the synthesis of polymers with photolabile groups, enabling alteration of polymer properties through irradiation. Key applications include:
- Photodegradable hydrogels with o-NB-based cross-linkers
- Functionalization of (block) copolymers and thin filmsthis compound derivatives, particularly nitrobenzene (NB), are crucial in environmental science, particularly in detecting toxic compounds. Research has led to the development of:
- Creating self-assembled monolayers and photocleavable bioconjugatesThis area is rapidly expanding with increasing research interest (Zhao, Sterner, Coughlin, & Théato, 2012).
- Green reduced graphene oxide/nickel tetraphenyl porphyrin nanocomposite modified electrodes
- Efficient electrochemical sensors for nitro aromatic compounds, including nitrobenzeneSuch advancements are vital for environmental monitoring and pollution control (Kubendhiran, Sakthinathan, Chen, Tamizhdurai, Shanthi, & Karuppiah, 2017).
The compound is used in the synthesis of heterocyclic compounds, like quinazolin-4(3H)-ones, from 2-nitrobenzamides. This synthesis method, utilizing sodium dithionite as a reducing agent, has broad implications in medicinal chemistry and drug development (Romero, Salazar, & López, 2013).
4. Development of Anticancer Agents
Derivatives of this compound, like 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, are being evaluated as potential anticancer agents. These compounds have shown significant cytotoxicity against various human neoplastic cell lines, indicating their potential in cancer treatment (Romero-Castro et al., 2011).
5. CNS-Depressant and Hypotensive Activity
This compound and its analogs have been studied for CNS-depressant and hypotensive activity. Compounds with specific structural characteristics, such as small alkyl groups and a p-nitro group, have shown significant CNS-depressant activity. Understanding these properties can lead to the development of new therapeutic agents (Roll, 1970).
6. Bioelectrochemical Systems
This compound derivatives are studied in bioelectrochemical systems for the reduction of pollutants like nitrobenzene to less toxic compounds. Such systems are crucial for environmental remediation and sustainable waste management (Wang, Cheng, Liang, Ren, Cui, Lin, Kim, & Rabaey, 2011).
7. Catalysis and Chemical Reactions
These compounds are used in catalytic processes and chemical reactions, such as the selective reduction of nitroarenes to azoxybenzene, demonstrating their role in synthetic chemistry and industrial applications (Pahalagedara et al., 2016).
8. Prodrug Activation in Cancer Therapy
Certain derivatives are used in prodrug activation systems for cancer therapy. These compounds can selectively activate prodrugs in tumor cells, offering a targeted approach in cancer treatment (Rice et al., 1992).
Orientations Futures
Propriétés
IUPAC Name |
N-cyclooctyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(13-10-6-7-11-14(13)17(19)20)16-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMKDRNYTPWONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2964573.png)
![6-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2964574.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2964576.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2964577.png)
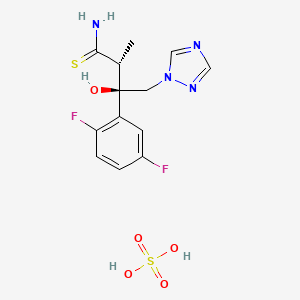
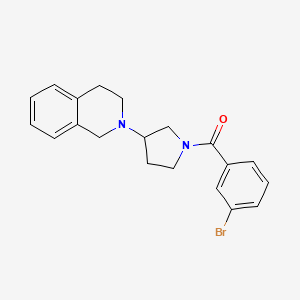
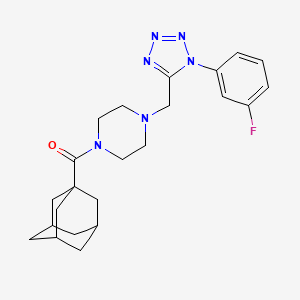
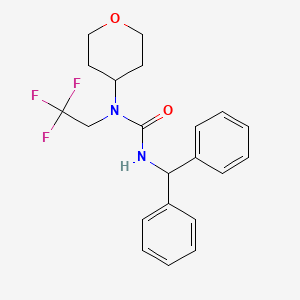
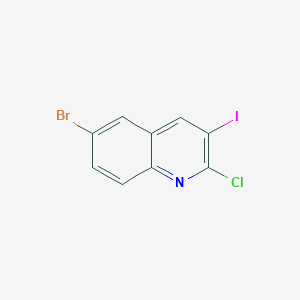
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-isopropylacetamide](/img/structure/B2964587.png)
![N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2964588.png)
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2964590.png)
